![molecular formula C11H10O6 B060649 6,8-Dihydroxy-5,7-dimethoxycoumarin CAS No. 167105-92-2](/img/structure/B60649.png)
6,8-Dihydroxy-5,7-dimethoxycoumarin
Overview
Description
6,8-Dihydroxy-5,7-dimethoxycoumarin, also known as esculetin, is a natural coumarin derivative found in various plants. It has been extensively studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and antitumor effects.
Scientific Research Applications
Isofraxidin and Its Pharmacological Properties
Isofraxidin (IF), closely related to 6,8-Dihydroxy-5,7-dimethoxycoumarin, has been studied for its multiple pharmacological effects, including anticancer, cardioprotective, and neuroprotective effects. IF's action mechanisms include targeting various inflammatory mediators such as NF-κB, TNF-α, and MMPs, indicating its potential in combating different diseases. The extraction and synthesis of IF involve methods like microwave, mechanochemical, and ultrasound, highlighting the diverse methods for its isolation and production for further pharmacological use (Majnooni et al., 2020).
Synthesis and Selective Modification of Dihydroxycoumarins
Research on the synthesis of unsymmetrically substituted 5,7-dihydroxycoumarins, which is a structural challenge due to the chemical equivalence of hydroxy groups, has led to the development of efficient strategies for selective modification. These advancements facilitate the synthesis of new drug candidates and the total synthesis of natural products, demonstrating the significant role of coumarin derivatives in medicinal chemistry (Fatykhov et al., 2020).
Anti-inflammatory Effects of Coumarin Derivatives
Coumarin and its derivatives, including those structurally similar to 6,8-Dihydroxy-5,7-dimethoxycoumarin, have shown potent anti-inflammatory and antioxidant properties. These compounds reduce tissue edema and inhibit prostaglandin biosynthesis, a key process in inflammation. The structure-function relationship of coumarins as anti-inflammatory agents has been extensively studied, providing insights into their potential therapeutic applications (Hadjipavlou-Litina et al., 2007).
Pharmacological and Nutritional Effects
The pharmacological and nutritional effects of natural coumarins have been comprehensively reviewed, highlighting their antitumor, anti-inflammation, antiviral, and antibacterial activities. The structure-activity relationship of coumarin molecules allows for the design of more active and less toxic agents, underscoring the therapeutic potential of coumarins in various disease contexts (Zhu & Jiang, 2018).
properties
IUPAC Name |
6,8-dihydroxy-5,7-dimethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSKWGVOIJTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168230 | |
Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dihydroxy-5,7-dimethoxycoumarin | |
CAS RN |
167105-92-2 | |
Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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